N-[2-(Thiophen-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1^H-NMR spectrum of this compound exhibits characteristic signals arising from its unique hybrid structure:
- Norbornane protons : Bridgehead hydrogens resonate as a multiplet at δ 1.2–1.8 ppm due to axial-equatorial coupling (J = 10–12 Hz).
- Thiophene protons : The β-protons (H-3 and H-4) appear as doublets at δ 7.2–7.4 ppm (J = 4.8 Hz), while the α-proton (H-5) shows a triplet at δ 7.6 ppm (J = 3.2 Hz).
- Ethylamine chain : The methylene group adjacent to nitrogen splits into a quartet at δ 2.8–3.1 ppm (J = 6.4 Hz), with the NH proton appearing as a broad singlet at δ 1.5 ppm.
^13^C-NMR data further corroborates the structure:
- The norbornane bridgehead carbon resonates at δ 38.5 ppm, while the quaternary carbon bearing the amine group appears at δ 58.2 ppm.
- Thiophene carbons C-2 and C-5 are deshielded to δ 127.8 and 125.4 ppm, respectively, due to sulfur’s inductive effects.
| Signal Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ^1^H (bridgehead) | 1.2–1.8 | Multiplet | Norbornane axial protons |
| ^1^H (thiophene H-5) | 7.6 | Triplet | α-Proton coupling |
| ^13^C (C-2) | 127.8 | Singlet | Thiophene C-S proximity |
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
High-resolution mass spectra typically show:
- Molecular ion peak : [M+H]⁺ at m/z 235.1234 (calculated for C~13~H~19~NS⁺: 235.1238).
- Fragment ions :
- m/z 148.0752 (loss of thiophene-ethyl group)
- m/z 97.0413 (thiophenium ion)
Properties
CAS No. |
1249784-86-8 |
|---|---|
Molecular Formula |
C13H19NS |
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H19NS/c1-2-12(15-7-1)5-6-14-13-9-10-3-4-11(13)8-10/h1-2,7,10-11,13-14H,3-6,8-9H2 |
InChI Key |
ZFUNWHBUBZPXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NCCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Bicyclo[2.2.1]heptan-2-amine Core Synthesis
The bicyclo[2.2.1]heptane skeleton is typically synthesized via intermolecular Diels-Alder reactions or intramolecular cyclizations :
Method 1: Diels-Alder Reaction
- Substrates : 1,4-Bis(silyloxy)-1,3-cyclopentadienes and dienophiles (e.g., maleic anhydride).
- Conditions : Thermal or Lewis acid-catalyzed cycloaddition.
- Outcome : Forms the bicyclo[2.2.1]heptane framework with bridgehead functional groups (e.g., ketones or alcohols).
- Post-modification : Reduction of ketones to amines via reductive amination or substitution reactions.
Method 2: Intramolecular Cyclization
- Substrates : Prefunctionalized linear precursors with diene and dienophile moieties.
- Conditions : Heating or photochemical activation to induce cyclization.
- Example : A tricyclic intermediate containing the bicyclo[2.2.1]heptane skeleton is formed, which can be hydrolyzed to yield the amine.
Introduction of the 2-Thiophen-2-yl Ethyl Side Chain
The ethyl-thiophene group is introduced via alkylation or reductive amination :
Method 1: Alkylation of Bicycloheptan-2-amine
- Reagents : 2-(Thiophen-2-yl)ethyl bromide or iodide.
- Conditions :
- Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.
- Purification : Silica gel column chromatography using EtOAc/hexane gradients (yield: ~60–80%).
Method 2: Reductive Amination
- Substrates : Bicycloheptan-2-amine and 2-thiophen-2-yl acetaldehyde.
- Conditions :
- Yield : Comparable to alkylation but less commonly reported for this substrate.
Key Reaction Data
Structural Validation
- SMILES :
C1CC2CC1CC2NCCSC3=CC=CS3. - Molecular Weight : 221.36 g/mol.
- Spectroscopic Data :
Challenges and Optimization
- Steric hindrance : The bicycloheptane core may slow alkylation kinetics, requiring prolonged reaction times.
- Purification : Silica gel chromatography is critical due to polar byproducts.
- Alternative routes : Use of Mitsunobu reactions or Ullmann couplings for C–N bond formation remains unexplored but theoretically viable.
Applications and Derivatives
- Pharmaceutical intermediates : Similar bicycloheptane amines are used in opioid analogs and kinase inhibitors.
- Material science : Thiophene derivatives exhibit conductive properties, suggesting potential in organic electronics.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amine or thiophene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(Thiophen-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly as an NMDA receptor antagonist.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor’s phencyclidine (PCP) binding site, inhibiting the receptor’s activity. This can modulate synaptic transmission and has potential therapeutic implications for neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogs with Bicyclo[2.2.1]heptan-2-amine Core
The bicycloheptane amine core is a common motif in medicinal chemistry due to its conformational rigidity and bioactivity. Below is a comparison with structurally related compounds:
*Calculated based on C₁₃H₁₉NS.
Key Structural Differences:
- Substituent Electronic Effects : The thiophene group (electron-rich) may enhance π-π stacking vs. fluorophenyl groups (electron-withdrawing), which favor hydrophobic interactions .
Pharmacological and Toxicological Comparisons
NMDA Receptor Antagonism:
- Piperidine/Morpholine Derivatives (5a–5f) : Exhibit micromolar binding affinities at the phencyclidine (PCP) site. Compound 5a (2-phenyl-N-(2-piperidin-1-yl ethyl)) shows the highest potency, with toxicity observed at >100 µM in MDCK cells .
- Target Compound : The thiophenylethyl group may modulate NMDA receptor interaction differently due to sulfur's polarizability, though experimental data are lacking.
Antiviral Activity:
- Urea Derivatives (e.g., N-(3-Fluorophenyl)) : Inhibit RNA virus replication (e.g., SARS-CoV-2) and soluble epoxide hydrolase (SEH) with IC₅₀ values <1 µM . The target compound’s thiophene moiety could similarly interact with viral proteases or SEH.
Toxicity Profiles:
- MDCK Cell Viability : Fluorophenyl and piperidine analogs reduce cell viability at >100 µM, comparable to memantine . The thiophene group’s lower lipophilicity (XLogP3 = 1 vs. ~2–3 for fluorophenyls) may reduce cytotoxicity .
Biological Activity
N-[2-(Thiophen-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine, also known by its CAS number 1249784-86-8, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 221.36 g/mol. Its structural characteristics include a bicyclic framework combined with a thiophene moiety, which is known to influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.
- Analgesic Properties : There is evidence indicating that it may possess analgesic effects, making it a candidate for further investigation in pain management therapies.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for conditions like neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, which could explain potential antidepressant effects.
- Opioid Receptor Interaction : The analgesic properties might be attributed to interactions with opioid receptors.
Table 1: Summary of Biological Activities and Mechanisms
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Analgesic | Opioid receptor interaction | |
| Neuroprotective | Antioxidant properties |
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for depression.
Case Study 2: Analgesic Efficacy
In another investigation focusing on pain relief, the compound was evaluated in models of inflammatory pain. Results showed a marked decrease in pain responses, supporting its classification as an analgesic agent. Further studies are needed to explore the exact pathways involved.
Q & A
Q. What are the common synthetic routes for preparing bicyclo[2.2.1]heptan-2-amine derivatives, and how can these methods be adapted for analogs like N-[2-(Thiophen-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine?
Methodological Answer: Synthesis typically involves:
Grignard Reaction : Reacting substituted bromoarenes (e.g., bromobenzene) with magnesium to form Grignard reagents, followed by reaction with norcamphor to yield alcohols .
Azide Formation and Reduction : Converting the alcohol to an azide (using TFA and sodium azide), then reducing it with LiAlH₄ to produce the primary amine .
Alkylation : Reacting the amine with alkyl halides (e.g., 2-(thiophen-2-yl)ethyl bromide) in ethanol with triethylamine as a base to form N-substituted derivatives .
Purification is achieved via preparative TLC or crystallization, with structural confirmation by NMR, MS, and melting point analysis .
Q. How is structural characterization of bicyclo[2.2.1]heptan-2-amine derivatives performed to ensure purity and correct stereochemistry?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : , , and NMR (for fluorinated analogs) to confirm substituent positions and stereochemistry. For example, aromatic protons in phenyl derivatives appear at δ 7.2–7.4 ppm, while bicyclic protons show broad signals at δ 1.0–2.6 ppm .
- Mass Spectrometry (MS) : ESI+ MS identifies molecular ion peaks (e.g., m/z 188 [M+H] for 2-phenyl derivatives) and fragmentation patterns .
- Melting Point Analysis : Used to verify crystallinity and compare with literature values (e.g., hydrochloride salts melt at 214–244°C) .
Q. What safety protocols are recommended for handling bicyclo[2.2.1]heptan-2-amine derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA, alkyl halides) .
- Emergency Measures : In case of exposure, rinse with water for 15 minutes and consult a physician. Safety Data Sheets (SDS) for related compounds recommend avoiding direct contact and storing at 2–8°C .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence NMDA receptor binding and neuroprotective efficacy?
Methodological Answer:
- Binding Assays : Competitive radioligand displacement studies (e.g., using -MK-801) quantify affinity. For example, 2-phenyl analogs (e.g., compound 5a ) show higher NMDA receptor affinity (IC₅₀ ~1–10 µM) compared to fluorophenyl derivatives .
- Electrophysiology : Patch-clamp techniques measure channel block efficacy. Thiophene’s electron-rich structure may enhance π-π interactions with the PCP binding site, potentially improving potency .
- In Vivo Models : Maximal electroshock (MES) tests in rodents assess neuroprotection. Structural analogs with lipophilic groups (e.g., thiophene) may exhibit better blood-brain barrier (BBB) penetration .
Q. What in vitro models are suitable for evaluating neurotoxicity and BBB permeability of bicycloheptan-2-amine derivatives?
Methodological Answer:
- MDCK Cells : Mimic BBB integrity; treat cells with 0–500 µM test compounds for 24 hours. Assess viability via MTT assay (absorbance at 570 nm). Toxicity thresholds (e.g., >100 µM for 5a ) help determine therapeutic indices .
- N2a Neuronal Cells : Measure neurotoxicity using lactate dehydrogenase (LDH) release assays. Compare results to memantine (clinical reference) to identify safer candidates .
- Permeability Assays : Use Transwell systems with MDCK monolayers. Calculate apparent permeability (Papp) to predict BBB penetration .
Q. How can researchers resolve contradictions in toxicity data between cell-based assays and in vivo studies?
Methodological Answer:
- Dose-Response Analysis : Compare IC₅₀ values (in vitro) with plasma concentrations in animal models. For example, memantine’s therapeutic serum level (~1 µM) is far below its in vitro toxicity threshold (>100 µM) .
- Metabolite Profiling : Use LC-MS to identify active/toxic metabolites that may explain discrepancies .
- Species-Specific Differences : Test compounds in primary human neurons or BBB models to bridge gaps between rodent and human data .
Q. What methodologies are used to evaluate bicycloheptan-2-amine derivatives as inhibitors of soluble epoxide hydrolase (sEH) or RNA viruses?
Methodological Answer:
- sEH Inhibition : Fluorescent-based assays (e.g., using cyano(6-methoxy-2-naphthalenyl)methyl trans-stilbene oxide) measure IC₅₀. Urea derivatives (e.g., bicycloheptane-based ureas) show potent sEH inhibition (IC₅₀ <100 nM) due to enhanced lipophilicity .
- Antiviral Assays : Plaque reduction assays in Vero cells infected with RNA viruses (e.g., SARS-CoV-2). Compounds are screened at non-toxic concentrations (e.g., 10–50 µM) to quantify viral replication inhibition .
Q. How do bicycloheptan-2-amine derivatives compare to memantine in terms of mechanism and therapeutic potential?
Methodological Answer:
- Mechanistic Studies : Voltage-clamp experiments show memantine’s voltage-dependent block of NMDA receptors, while bicycloheptane analogs (e.g., 5a ) may exhibit slower off-rates, prolonging therapeutic effects .
- Therapeutic Index : Calculate ratios of LD₅₀ (toxicity) to ED₅₀ (efficacy). Memantine’s high index (>100) serves as a benchmark; structural analogs with similar/better ratios warrant further study .
- Pharmacokinetics : Compare bioavailability using Caco-2 permeability assays and metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
